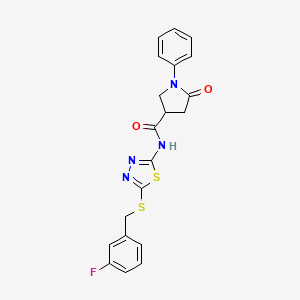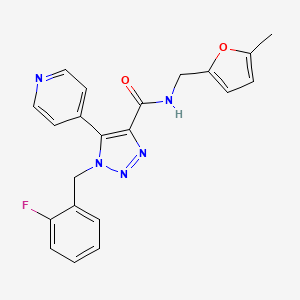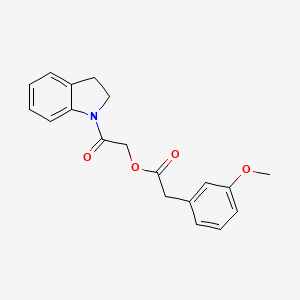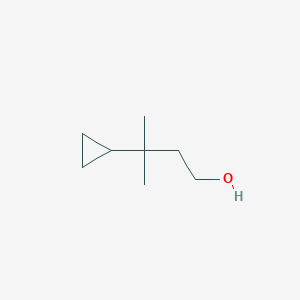
3-Cyclopropyl-3-methylbutan-1-ol
説明
3-Cyclopropyl-3-methylbutan-1-ol is an organic compound with the CAS number 1219087-95-2 . It has a molecular weight of 128.21 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
3-Cyclopropyl-3-methylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 128.21 .科学的研究の応用
Understanding Reactivity of Unsaturated Alcohols
Studies have investigated the reactivity of unsaturated alcohols with C=C double bonds in specific positions. While not directly related to 3-methylbutan-1-ol, similar unsaturated alcohols like prenol and isoprenol have been explored . These findings contribute to our understanding of chemical reactivity.
Biological Receptors and Olfactory Perception
Interestingly, 3-methylbutan-1-ol interacts with olfactory receptors in humans and other animals. These receptors play a crucial role in detecting scents. While the specific receptor for this compound is OR2J3, its exact function remains an area of ongoing research .
作用機序
Target of Action
It’s structurally similar to 3-methylbutan-1-ol (also known as isoamyl alcohol), which has been reported to interact with renin . Renin is an enzyme that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it indirectly influences blood pressure.
Mode of Action
Similar compounds like 3-methylbutan-1-ol are known to undergo oxidation to form carboxylic acids . This process involves the conversion of the alcohol group (-OH) to a carbonyl group (=O), resulting in a change in the compound’s reactivity and interactions with its targets.
Biochemical Pathways
It’s structurally similar to 3-methylbutan-1-ol, which is known to be involved in the production of biofuels . It undergoes initial low-temperature oxidation chemistry, which could potentially affect various metabolic pathways.
Pharmacokinetics
The structurally similar compound, 3-methylbutan-1-ol, has been reported to have certain pharmacokinetic properties . . These properties can significantly impact the bioavailability of the compound.
Result of Action
The oxidation of similar compounds like 3-methylbutan-1-ol results in the formation of carboxylic acids . This transformation can lead to changes in the compound’s reactivity and interactions with its targets, potentially affecting cellular processes.
Action Environment
For instance, the oxidation of 3-Methylbutan-1-ol, a similar compound, is known to occur at low temperatures .
特性
IUPAC Name |
3-cyclopropyl-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,5-6-9)7-3-4-7/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWKXRNTVNODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-methylbutan-1-ol | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

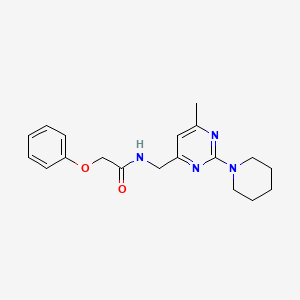
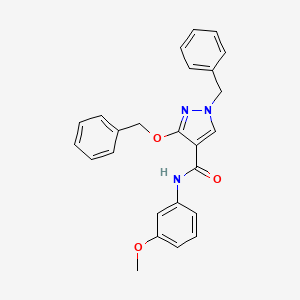
![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)
![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)
![1-allyl-4-(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387314.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2387315.png)
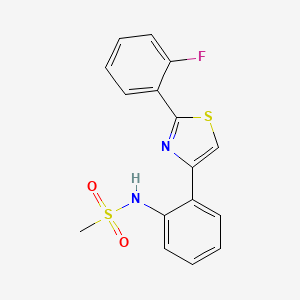
![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)
![2,6-Difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2387321.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B2387322.png)
